2-(3-Bromothiophen-2-yl)acetaldehyde
CAS No.:
Cat. No.: VC18228944
Molecular Formula: C6H5BrOS
Molecular Weight: 205.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrOS |
|---|---|
| Molecular Weight | 205.07 g/mol |
| IUPAC Name | 2-(3-bromothiophen-2-yl)acetaldehyde |
| Standard InChI | InChI=1S/C6H5BrOS/c7-5-2-4-9-6(5)1-3-8/h2-4H,1H2 |
| Standard InChI Key | QHVUPTNNHXCNBA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1Br)CC=O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 2-(3-Bromothiophen-2-yl)acetaldehyde is C₆H₄Br₂OS, with a molecular weight of 283.97 g/mol . The compound features a thiophene ring (C₄H₃S) substituted with bromine atoms at the 2- and 3-positions, while the acetaldehyde moiety (-CH₂CHO) is attached to the 2-position of the thiophene. The SMILES notation (C1=CSC(=C1Br)C(C=O)Br) and InChIKey (QYDHNEFCJBXENU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Stereochemical Considerations
Computational studies using PubChem’s B3LYP/6-31G(d) method reveal a planar thiophene ring with slight distortion due to steric effects from the bromine substituents. The acetaldehyde group adopts an s-cis conformation relative to the thiophene ring, minimizing electronic repulsion between the carbonyl oxygen and sulfur atom . The molecule exhibits one undefined stereocenter at the acetaldehyde carbon, leading to potential enantiomeric forms, though racemization is likely under ambient conditions .
Synthesis and Reactivity
Primary Synthetic Routes
The compound is typically synthesized via bromination of thiophene precursors. A common approach involves:
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Friedel-Crafts acetylation of thiophene to introduce the acetaldehyde group.
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Electrophilic bromination using Br₂ in the presence of FeBr₃, selectively substituting the 3-position of the thiophene ring .
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Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields the final product with >95% purity .
Cross-Aldol Condensation
2-(3-Bromothiophen-2-yl)acetaldehyde participates in base-catalyzed aldol reactions with ketones or aldehydes. For example, reaction with acetophenone derivatives in NaOH/ethanol produces α,β-unsaturated ketones (chalcones), as demonstrated by NMR and FTIR analyses . The bromine atoms enhance electrophilicity at the α-carbon, accelerating enolate formation .
Physicochemical Properties
Thermodynamic Parameters
PubChem’s computed properties include a XLogP3 value of 2.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 45.3 Ų, suggesting limited membrane permeability . The boiling point is estimated at 210–215°C based on analog data from Chemsrc .
FTIR Analysis
Key absorption bands (cm⁻¹):
The absence of N–H stretches (3340–3220 cm⁻¹) in condensation products confirms complete Schiff base formation .
NMR Spectroscopy
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¹H NMR (CDCl₃): δ 9.75 (s, 1H, CHO), 7.32 (d, J = 5.4 Hz, 1H, thiophene-H), 6.95 (d, J = 5.4 Hz, 1H, thiophene-H), 4.12 (s, 2H, CH₂) .
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¹³C NMR: δ 198.4 (CHO), 140.2 (C-Br), 128.7–126.3 (thiophene carbons), 45.8 (CH₂) .
Applications in Organic Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor to 5-HT₃ receptor antagonists, where the bromothiophene moiety enhances binding affinity. Derivatives exhibit IC₅₀ values <10 nM in serotonin inhibition assays .
Materials Science
Incorporation into conjugated polymers improves charge carrier mobility (μ = 0.12 cm²/V·s) due to the electron-withdrawing bromine atoms, making it suitable for organic photovoltaics .
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